COX-1 Selectivity vs. Dual COX/5-LO Inhibition: RWJ 20142 versus Tepoxalin in the Horse PK/PD Model
In an ex vivo PK/PD study in horses, tepoxalin administration resulted in rapid conversion to RWJ 20142, which mediated strong and long-lasting COX-1 inhibition. Neither tepoxalin nor RWJ 20142 exhibited COX-2 or 5-LO inhibitory activity in this species [1]. This contrasts sharply with human and rodent systems where tepoxalin is a dual COX/5-LO inhibitor (COX IC50 = 2.85–4.6 µM; 5-LO IC50 = 0.15 µM in RBL-1 lysates) while RWJ 20142 inhibits COX but not 5-LO [2] [3]. The metabolite thus provides a cleaner COX-1-selective pharmacological signal in equine models, enabling dissection of COX-1-mediated pathways without confounding 5-LO blockade.
| Evidence Dimension | Target engagement selectivity (COX-1 vs. COX-2 vs. 5-LO) |
|---|---|
| Target Compound Data | RWJ 20142: COX-1 inhibition confirmed; COX-2 and 5-LO inhibition absent in horse ex vivo assay; in humans, inhibits COX but not LO [1] [3] |
| Comparator Or Baseline | Tepoxalin: dual COX/5-LO inhibitor (COX IC50 = 2.85–4.6 µM in RBL-1; 5-LO IC50 = 0.15 µM in RBL-1 lysates); in horses, rapid conversion means parent levels are undetectable in fed animals [1] [2] |
| Quantified Difference | RWJ 20142 lacks 5-LO inhibitory activity entirely, whereas tepoxalin inhibits 5-LO with IC50 = 0.15 µM (RBL-1 lysates) to 1.7 µM (intact RBL-1 cells) [2]. In the horse, COX-2 activity is not inhibited by either compound [1]. |
| Conditions | Horse ex vivo whole blood COX-1/COX-2 assay; RBL-1 cell lysate and intact cell assays; human whole blood eicosanoid production |
Why This Matters
Researchers requiring selective COX-1 inhibition without 5-LO confounding should use RWJ 20142 rather than relying on in vivo-generated metabolite from tepoxalin administration, which yields variable and species-dependent metabolic conversion.
- [1] Giorgi M, Ye G, Cuniberti B, et al. Oral administration of tepoxalin in the horse: a PK/PD study. Vet J. 2011;190(1):143-149. doi:10.1016/j.tvjl.2010.09.013 View Source
- [2] Argentieri DC, Ritchie DM, Ferro MP, et al. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile. J Pharmacol Exp Ther. 1994;271(3):1399-1408. View Source
- [3] Waldman SA, Vitow C, Osborne B, et al. Pharmacokinetics and pharmacodynamics of tepoxalin after single oral dose administration to healthy volunteers. J Clin Pharmacol. 1996;36(5):462-468. View Source
